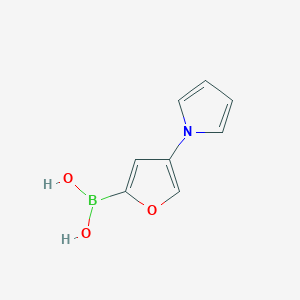

(4-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid

Description

Properties

Molecular Formula |

C8H8BNO3 |

|---|---|

Molecular Weight |

176.97 g/mol |

IUPAC Name |

(4-pyrrol-1-ylfuran-2-yl)boronic acid |

InChI |

InChI=1S/C8H8BNO3/c11-9(12)8-5-7(6-13-8)10-3-1-2-4-10/h1-6,11-12H |

InChI Key |

IVPHDTYZXQQVTE-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CO1)N2C=CC=C2)(O)O |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

The most common approach involves Suzuki-Miyaura coupling between halogenated furan derivatives and pyrrole-containing boronic acids (or vice versa). Key steps include:

- Furan-2-boronic acid or 4-bromo-1-(SEM-protected)pyrrole serves as a starting material.

- Protective groups (e.g., SEM) stabilize reactive sites during coupling.

- Catalyst : Pd(PPh₃)₄ (5–10 mol%).

- Base : Cs₂CO₃ or K₂CO₃ (2.5–6.0 equiv).

- Solvent : NMP (N-methyl-2-pyrrolidone) or THF.

- Temperature : 65–150°C.

- Combine 4-bromo-1-(SEM-protected)pyrrole (1 mmol), furan-2-boronic acid (1.2 equiv), Pd(PPh₃)₄ (10 mol%), and Cs₂CO₃ (2.5 equiv) in NMP.

- Heat at 150°C for 24 hours under argon.

- Isolate the product via chromatography (yield: 85–95%).

Direct Boronation of Furan-Pyrrole Scaffolds

Alternative methods focus on introducing the boronic acid group directly into a preformed pyrrole-furan system:

a. Lithium Diisopropylamide (LDA)-Mediated Boronation :

- Starting Material : Furfuraldiethylacetal (protected aldehyde).

- Reagents : Triisopropylborate, LDA, THF.

- Steps :

- Protective Groups : Diethylacetal prevents aldehyde oxidation during boronation.

- Solvent : Anhydrous THF ensures moisture-free conditions.

Comparative Analysis of Methods

Optimization Challenges

- Side Reactions : Dimerization of halogenated intermediates (e.g., 8-bromoquinoline) occurs without excess heteroarene.

- Solvent Effects : NMP enhances solubility of aromatic substrates but requires high temperatures.

- Base Selection : Cs₂CO₃ outperforms K₂CO₃ in suppressing protodeboronation.

Structural and Stability Data

- Appearance : White crystalline solid (analogous boronic acids).

- Stability : Stable under inert conditions; decomposes upon prolonged exposure to moisture.

- Applications : Used in Suzuki couplings for drug synthesis (e.g., kinase inhibitors).

Chemical Reactions Analysis

Types of Reactions

(4-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the furan and pyrrole rings.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typical in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable in pharmaceuticals and materials science .

Scientific Research Applications

Chemistry

In chemistry, (4-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of biaryl structures .

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents .

Industry

Industrially, this compound is used in the production of advanced materials, including polymers and electronic materials. Its reactivity and stability make it suitable for various applications in material science .

Mechanism of Action

The exact mechanism of action of (4-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in drug design .

Comparison with Similar Compounds

Antiproliferative Boronic Acids

Several boronic acids with aromatic systems have been studied for antiproliferative effects:

- 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid exhibit potent cytotoxicity, with IC50 values of 0.1969 µM and 0.2251 µM , respectively, in cell viability assays .

Key Insight : The presence of extended aromatic systems (e.g., naphthalene, phenanthrene) enhances antiproliferative activity, but bulky substituents may compromise solubility.

Furan-Based Boronic Acids in Medicinal Chemistry

- (5-(Methoxycarbonyl)furan-2-yl)boronic acid serves as a precursor in Suzuki-Miyaura couplings to synthesize salicylate synthase inhibitors. Derivatives like 1a,f–i exhibit residual enzymatic activity (%RA) as low as 13.9% at 100 µM, with IC50 values reaching 16.6 µM .

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid demonstrates potent inhibition of fungal histone deacetylase (HDAC), achieving maximum inhibition at 1 µM, outperforming trichostatin A (1.5 µM) .

Key Insight: Functional groups on the furan ring (e.g., methoxycarbonyl, phenoxy-methyl) critically influence enzymatic inhibition and potency.

Boronic Acids in Materials Science

- (N-Phenylcarbazol-2-yl)-boronic acid derivatives grafted onto polymers exhibit ultralong room-temperature phosphorescence (RTP) lifetimes of 3.517–4.444 s , attributed to their n–π* transitions and suppressed thermal deactivation .

- 4-(10-Phenoxazinyl)phenylboronic acid esters show glass transition temperatures (Tg) of 109–137°C, typical for thermally activated delayed fluorescence (TADF) materials .

Key Insight: The electronic nature of substituents (e.g., carbazole, phenoxazine) dictates photophysical properties, enabling applications in optoelectronics.

Structural and Functional Comparison Table

| Compound Name | Key Structural Features | Biological Activity (IC50 or %RA) | Solubility Issues | Applications |

|---|---|---|---|---|

| (4-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid | Furan + pyrrole + boronic acid | Not reported | Likely moderate | Synthesis, potential HDAC inhibition |

| 6-Hydroxynaphthalen-2-yl boronic acid | Naphthalene + boronic acid | 0.1969 µM | None reported | Antiproliferative agents |

| Phenanthren-9-yl boronic acid | Phenanthrene + boronic acid | 0.2251 µM | None reported | Antiproliferative agents |

| (5-(Methoxycarbonyl)furan-2-yl)boronic acid | Furan + methoxycarbonyl + boronic acid | %RA: 13.9–19.8% | None reported | Enzyme inhibition |

| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | Phenyl + ether linkage + boronic acid | 1 µM (HDAC inhibition) | None reported | Antifungal agents |

Critical Analysis of Substituent Effects

- Pyrrole vs. Methoxycarbonyl : The pyrrole group in this compound may enhance electron density on the furan ring, improving reactivity in cross-coupling reactions compared to methoxycarbonyl derivatives .

- Solubility Challenges : Bulky hydrophobic groups (e.g., pyren-1-yl) reduce aqueous solubility, whereas polar substituents (e.g., hydroxynaphthyl) balance lipophilicity and biological activity .

- Biological Potency : Extended aromatic systems (naphthalene, phenanthrene) enhance cytotoxicity, while ether-linked phenyl groups improve HDAC inhibition .

Biological Activity

(4-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, characterized by the presence of a pyrrole and furan moiety, suggests possible interactions with various biological targets, making it an interesting subject for research.

Anticancer Activity

Recent studies have highlighted the anticancer properties of boronic acid derivatives, including this compound. For instance, a synthesized phenyl boronic acid derivative demonstrated significant cytotoxic effects against cancer cell lines, with an IC50 value of 18.76 ± 0.62 µg/mL against MCF-7 cells, indicating its potential as an anticancer agent . The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Antibacterial Properties

Boronic acids are recognized for their antibacterial activities. In vitro studies have shown that this compound exhibits efficacy against various bacterial strains, including Escherichia coli. The compound was effective at concentrations around 6.50 mg/mL, demonstrating its potential as a therapeutic agent in treating bacterial infections .

Antioxidant Activity

The antioxidant capacity of boronic acids is another area of interest. The compound has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. Results indicated strong antioxidant activity, which is crucial in mitigating oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds. Studies suggest that modifications to the boronic acid moiety can enhance its interaction with biological targets. For example, variations in substituents on the pyrrole or furan rings can influence the compound's potency and selectivity against specific receptors or enzymes .

Case Studies and Research Findings

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| Study 1 | Phenyl boronic acid derivative | Anticancer (MCF-7) | 18.76 µg/mL |

| Study 2 | This compound | Antibacterial (E. coli) | 6.50 mg/mL |

| Study 3 | Boronic ester compound | Antioxidant (DPPH) | IC50: 0.14 µg/mL |

The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in disease processes. For instance, boronic acids can act as enzyme inhibitors by forming reversible covalent bonds with serine or cysteine residues in active sites . This interaction can lead to modulation of signaling pathways critical for cancer cell survival and proliferation.

Q & A

Q. What are the recommended synthetic routes for (4-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid?

A plausible synthetic route involves Suzuki-Miyaura cross-coupling, leveraging palladium catalysis to couple pyrrole-substituted furan halides with boronic acid precursors. For example, analogous furan-2-yl boronic acids are synthesized via coupling of halogenated furans with bis(pinacolato)diboron under Pd catalysis . Optimization may require inert conditions (e.g., argon) and catalysts like Pd(PPh₃)₄. Post-synthesis purification via column chromatography (ethyl acetate/hexane mixtures) or recrystallization (methanol or 2-propanol) is recommended .

Q. How should researchers handle and store this compound to ensure stability?

Boronic acids, particularly heterocyclic derivatives like furan-2-yl boronic acid, degrade via protodeboronation when stored neat. Stability studies suggest storing the compound under anhydrous, inert conditions (argon or nitrogen) at 0–6°C to minimize decomposition . Lyophilization or use of stabilizers (e.g., pinacol ester derivatives) can extend shelf life. Avoid prolonged exposure to moisture or elevated temperatures.

Q. What methods are effective for characterizing its structure?

Key techniques include:

- X-ray crystallography : SHELXL refinement for precise bond-length and angle determination .

- NMR spectroscopy : ¹¹B NMR for boron environment analysis and ¹H/¹³C NMR for substituent verification.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight.

- FTIR : Identification of B-O and B-C vibrational modes.

Q. What are its common applications in organic synthesis?

This compound is primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl or heterobiaryl motifs. For instance, furan-2-yl boronic acid derivatives participate in Pd-catalyzed arylations with indoles, yielding moderate to good product yields (50–75%) under optimized conditions . It may also serve as a ligand or intermediate in medicinal chemistry for pyrrole-containing drug candidates.

Advanced Research Questions

Q. What factors influence its reactivity in cross-coupling reactions?

Reactivity is influenced by:

- Catalyst choice : Pd@rGO (reduced graphene oxide-supported Pd) enhances surface area and catalytic efficiency .

- Steric hindrance : Bulky substituents on the furan or pyrrole rings may reduce coupling efficiency.

- Electronic effects : Unlike phenylboronic acids, heterocyclic boronic acids (e.g., furan-2-yl) show no direct correlation between substituent electronics and reaction yield, suggesting steric or solubility factors dominate .

Q. How can computational methods predict its stability and degradation pathways?

Density Functional Theory (DFT) studies model protodeboronation mechanisms, identifying transition states and activation energies. For furan-2-yl boronic acid, computational data align with experimental observations, showing that water alone does not drive degradation. Instead, trace acids or oxidants in the environment accelerate decomposition .

Q. What strategies mitigate protodeboronation during reactions?

Q. How do substituents affect its electronic properties and reaction outcomes?

Substituents on the pyrrole or furan rings alter electron density and steric bulk. For example, electron-withdrawing groups on the pyrrole may reduce boronic acid Lewis acidity, impacting transmetalation efficiency in cross-couplings. However, studies on similar compounds (e.g., thiophene-3-yl boronic acid) show that steric effects often outweigh electronic contributions in determining reaction yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.